2H-1,4-Benzothiazine-6,7-dione, 3,4-dihydro-
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Overview
Description
2H-1,4-Benzothiazine-6,7-dione, 3,4-dihydro- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazine-6,7-dione, 3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzothiazine-6,7-dione, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted benzothiazine derivatives depending on the reagents used.
Scientific Research Applications
2H-1,4-Benzothiazine-6,7-dione, 3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2H-1,4-Benzothiazine-6,7-dione, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the growth of pathogens by interfering with their metabolic processes. In medicinal applications, it may modulate specific signaling pathways or interact with enzymes and receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
Benzthiazide: A diuretic that inhibits active chloride reabsorption.
3,4-Dihydro-2H-1,2,4-benzothiadiazine: Exhibits antifungal and antimicrobial activities .
Uniqueness
2H-1,4-Benzothiazine-6,7-dione, 3,4-dihydro- stands out due to its unique combination of sulfur and nitrogen atoms within the heterocyclic ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
157950-94-2 |
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Molecular Formula |
C8H7NO2S |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,4-benzothiazine-6,7-dione |
InChI |
InChI=1S/C8H7NO2S/c10-6-3-5-8(4-7(6)11)12-2-1-9-5/h3-4,9H,1-2H2 |
InChI Key |
YKQBOVAOIFUWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC(=O)C(=O)C=C2N1 |
Origin of Product |
United States |
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